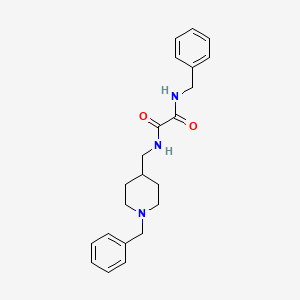

N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide, also known as BPO, is a novel compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of benzylpiperidine derivatives and has shown promising results in various research studies.

Aplicaciones Científicas De Investigación

Orexin Receptor Antagonism : Studies have explored compounds structurally similar to N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptor antagonism. For instance, research has demonstrated that selective antagonism at the Orexin-1 receptor could represent a new pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Benzylation of Alcohols : The process of benzylation of alcohols using bench-stable pyridinium salts is another area where similar compounds have been utilized. This involves the conversion of alcohols into benzyl ethers, demonstrating the chemical versatility and application in organic synthesis (Poon & Dudley, 2006).

Antimicrotubule Agents : Some derivatives have been synthesized for their potential as antimicrotubule agents in cancer therapy. For example, certain compounds have shown inhibitory effects on cancer cell growth, indicating their potential in developing cancer treatments (Stefely et al., 2010).

Electrochemical Properties in Electrosynthesis : In the field of electrosynthesis, related N-oxyl compounds have been explored for their electrochemical properties and applications as catalysts in the selective oxidation of organic molecules (Nutting et al., 2018).

Coordination Polymers and Material Science : The synthesis and study of coordination polymers using bis-pyridyl-bis-amide and angular dicarboxylate ligands highlight the use of similar compounds in material science (Lakshmanan et al., 2022).

Synthesis of Vitamin E Analogues : Research in synthesizing novel selenium-containing vitamin E analogues has used similar methodologies, showcasing the compound's utility in medicinal chemistry (Al-Maharik et al., 2001).

Neuroprotection in Alzheimer's Disease : The compound ASS234, structurally related to N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide, has been identified as a potential treatment for Alzheimer's disease. It acts as an inhibitor of human acetylcholinesterase/butyrylcholinesterase and monoamine oxidase A/B, and exhibits antioxidant properties (Ramos et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide interacts with the CCR5 receptor, acting as an antagonist . The compound contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction inhibits the normal function of the receptor, preventing HIV-1 entry into cells .

Biochemical Pathways

The antagonistic action of N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the interaction between the virus and the host cell, thereby inhibiting the entry of HIV-1 .

Pharmacokinetics

The compound’s predicted density is 1199±006 g/cm3 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide’s action is the inhibition of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the virus from entering the host cell, potentially slowing the progression of HIV-1 infection .

Propiedades

IUPAC Name |

N'-benzyl-N-[(1-benzylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c26-21(23-15-18-7-3-1-4-8-18)22(27)24-16-19-11-13-25(14-12-19)17-20-9-5-2-6-10-20/h1-10,19H,11-17H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBYPCQKCXMBJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea](/img/structure/B2430174.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2430180.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2430186.png)

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/no-structure.png)

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430195.png)